![molecular formula C17H15NO3 B7579610 4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-3-methylbenzoic acid](/img/structure/B7579610.png)
4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-3-methylbenzoic acid
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Overview
Description
4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-3-methylbenzoic acid, also known as Boc-3-methylbenzoic acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development.
Mechanism of Action
The exact mechanism of action of 4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-3-methylbenzoic acidbenzoic acid is not fully understood. However, studies have shown that it can act as a nucleophile and react with electrophiles to form covalent bonds. This property makes it a useful building block for the synthesis of bioactive molecules.
Biochemical and Physiological Effects:
4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-3-methylbenzoic acidbenzoic acid has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and has low cytotoxicity. It has also been shown to have low binding affinity for human serum albumin.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-3-methylbenzoic acidbenzoic acid in lab experiments is its ease of synthesis and purification. It is also relatively stable and can be stored for extended periods of time. However, its limited solubility in water can make it challenging to work with in aqueous environments.
Future Directions
There are several future directions for research on 4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-3-methylbenzoic acidbenzoic acid. One area of interest is the development of new synthetic routes to this compound and its derivatives. Additionally, research can be conducted to explore its potential applications in drug development, specifically in the synthesis of novel bioactive molecules. Further studies can also be conducted to understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis method of 4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-3-methylbenzoic acidbenzoic acid involves the reaction of 3-methylbenzoic acid with Boc anhydride in the presence of a catalyst. The resulting compound is purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-3-methylbenzoic acidbenzoic acid has shown potential applications in drug development, specifically as a building block for the synthesis of bioactive molecules. It has been used in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
properties
IUPAC Name |
4-(bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-8-12(17(20)21)6-7-15(10)18-16(19)14-9-11-4-2-3-5-13(11)14/h2-8,14H,9H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTUTXGWLMAFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2CC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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